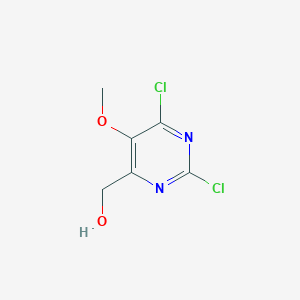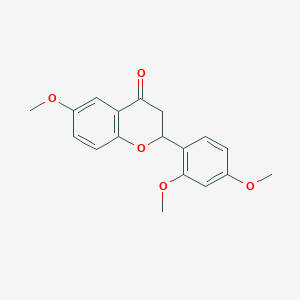
6,2',4'-Trimethoxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,2’,4’-Trimethoxyflavanone is a flavonoid compound known for its potent biological activities. It is a derivative of flavanone, characterized by the presence of three methoxy groups at the 6, 2’, and 4’ positions on the flavanone skeleton. This compound has garnered significant interest due to its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’,4’-Trimethoxyflavanone typically involves the methoxylation of flavanone derivatives. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Specific reaction conditions such as the use of acidic or basic catalysts, temperature control, and solvent selection are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of 6,2’,4’-Trimethoxyflavanone may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,2’,4’-Trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6,2’,4’-Trimethoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: It serves as a tool for investigating the biological roles of flavonoids, particularly in cell signaling and gene expression.
Medicine: Its potential as an AHR antagonist makes it a candidate for developing anti-inflammatory and anticancer therapies.
Industry: It is utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
6,2’,4’-Trimethoxyflavanone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). By binding to AHR, it inhibits the receptor’s ability to mediate gene induction in response to environmental toxins such as dioxins and polycyclic aromatic hydrocarbons. This inhibition can lead to reduced expression of AHR target genes, including those involved in xenobiotic metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,3’,4’-Trimethoxyflavanone: Another trimethoxyflavanone with methoxy groups at different positions.
5,2’-Dihydroxy-6,7,4’-trimethoxyflavanone: A hydroxylated derivative with additional biological activities.
6-Hydroxy-4’,5,7-trimethoxyflavone: A related flavone with hydroxyl and methoxy groups
Uniqueness
6,2’,4’-Trimethoxyflavanone is unique due to its specific methoxy substitution pattern, which confers distinct biological activities, particularly its potent AHR antagonism. This makes it a valuable compound for studying AHR-related pathways and developing therapeutic agents targeting AHR-mediated diseases .
Eigenschaften
Molekularformel |
C18H18O5 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-9,18H,10H2,1-3H3 |
InChI-Schlüssel |
GLQDUOUZVYGIDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
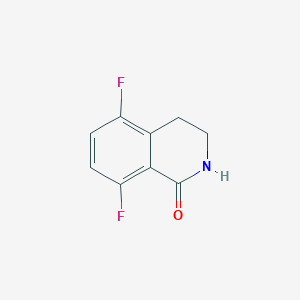
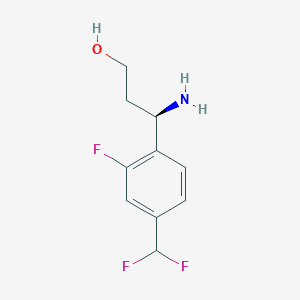
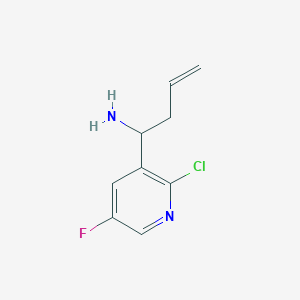
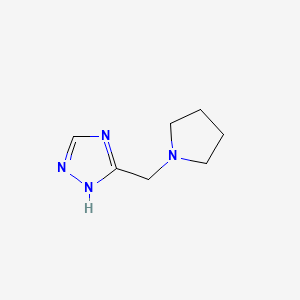
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
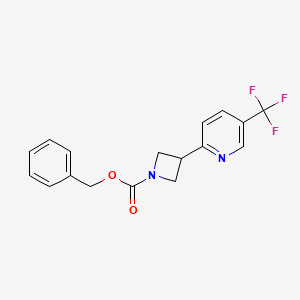
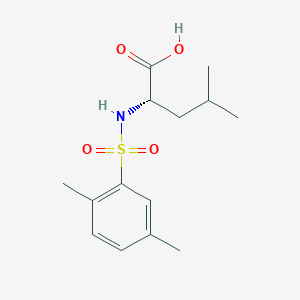
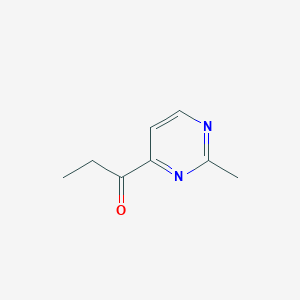
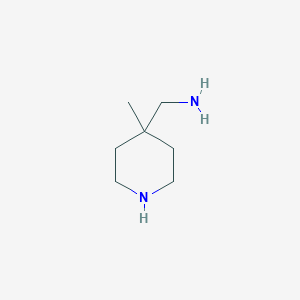
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
